(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves a multi-step process. The initial step often includes the formation of the imidazolidine-2,4-dione core, followed by the introduction of the benzylidene and fluorobenzyl groups. Common reagents used in these reactions include ethyl acetate, methyl iodide, and fluorobenzyl bromide. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-chlorobenzyl)imidazolidine-2,4-dione
- (5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-bromobenzyl)imidazolidine-2,4-dione
- (5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-iodobenzyl)imidazolidine-2,4-dione
Uniqueness
The uniqueness of (5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, enhances its stability and reactivity compared to similar compounds with different halogen substituents.
Properties
Molecular Formula |
C23H25FN2O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H25FN2O3/c1-5-29-21-10-15(4)17(11-18(21)14(2)3)12-20-22(27)26(23(28)25-20)13-16-8-6-7-9-19(16)24/h6-12,14H,5,13H2,1-4H3,(H,25,28)/b20-12+ |
InChI Key |
LMZODZJLBRLMEM-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)C)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)C(C)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)C(C)C |
Origin of Product |
United States |
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